![molecular formula C16H24N2O3S B6536488 N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide CAS No. 1060187-49-6](/img/structure/B6536488.png)
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide (NDPI) is an organic compound that has been extensively studied for its potential applications in scientific research. NDPI is an indole-based sulfonamide, which is a type of organic compound that contains a sulfonamide group attached to an aromatic ring. NDPI has been studied for its potential therapeutic applications, as well as its ability to act as a fluorescent probe for biological systems.
科学研究应用
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide has been studied for its potential applications in scientific research. It has been used as a fluorescent probe for biological systems, as well as a potential therapeutic agent. N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide has also been studied for its ability to interact with proteins, as well as its potential to act as a catalyst in organic synthesis. Additionally, N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide has been used to study the structure and function of proteins, as well as to study the effects of drugs on cellular processes.
作用机制
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide has been studied for its ability to interact with proteins and other molecules. It has been found to interact with proteins by binding to their active sites, which can result in changes in the protein’s structure and/or function. Additionally, N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide can interact with other molecules, such as DNA, and can act as a catalyst for organic reactions.
Biochemical and Physiological Effects
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide has been studied for its potential therapeutic applications, as well as its ability to interact with proteins and other molecules. It has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide has been found to have anti-cancer properties, as well as to be able to modulate the immune system.
实验室实验的优点和局限性
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide has several advantages for use in lab experiments, such as its ability to interact with proteins and other molecules, its potential therapeutic applications, and its ability to act as a fluorescent probe for biological systems. However, there are also some limitations to its use in lab experiments, such as its potential toxicity and its ability to interact with proteins and other molecules in unpredictable ways.
未来方向
There are several potential future directions for the research and application of N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide. These include further study of its potential therapeutic applications, its ability to interact with proteins and other molecules, and its potential to act as a catalyst for organic reactions. Additionally, further research could be done on its potential toxicity and the effects of long-term exposure to N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide. Other potential future directions include the study of its ability to act as a fluorescent probe for biological systems, its potential to modulate the immune system, and its potential to be used as a drug delivery system.
合成方法
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide can be synthesized by a two-step reaction involving the condensation of an aromatic aldehyde with an amine, followed by the addition of a sulfonamide group. In the first step, the aromatic aldehyde (such as 2,2-dimethylpropanoyl-1-indole) is reacted with an amine (such as aniline) in the presence of a base (such as sodium hydroxide) to form an imine intermediate. The imine is then reacted with a sulfonyl chloride (such as methylsulfonyl chloride) in the presence of a base (such as sodium hydroxide) to form the final product, N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide.
属性
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-5-10-22(20,21)17-13-7-6-12-8-9-18(14(12)11-13)15(19)16(2,3)4/h6-7,11,17H,5,8-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMRNLFDBWJXEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC2=C(CCN2C(=O)C(C)(C)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



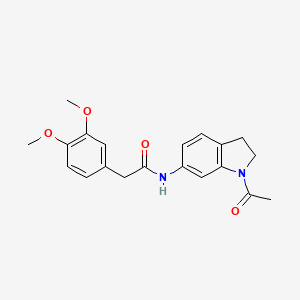


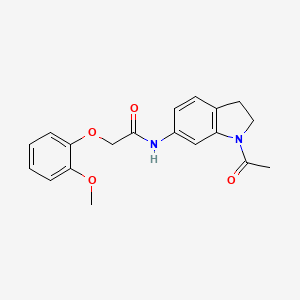
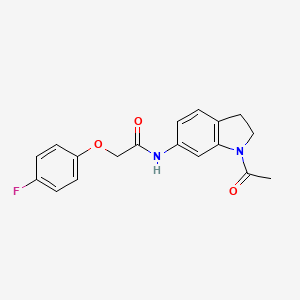
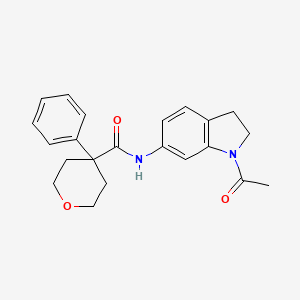
![N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide](/img/structure/B6536452.png)
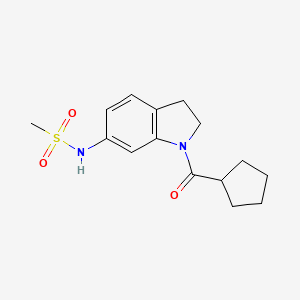

![N-{4-[(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)sulfamoyl]-3-methylphenyl}acetamide](/img/structure/B6536483.png)
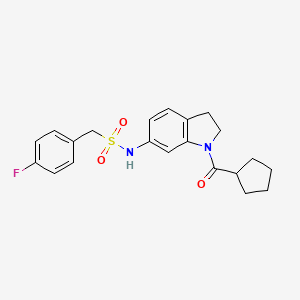
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6536498.png)